molecular formula C16H17BrN2O4S B4998351 N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B4998351
M. Wt: 413.3 g/mol
InChI Key: MYDKFZVVCWISIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine and methoxy groups in the phenyl rings suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves the following steps:

    Formation of the Methanesulfonamide Intermediate: The reaction of 2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Acylation Reaction: The intermediate is then reacted with 4-bromoaniline and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the bromine atom could yield the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonamides.

    Medicine: Possible antimicrobial or anticancer activity due to the presence of sulfonamide and bromine groups.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE would depend on its specific biological target. In general, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-[N-(2-Methoxyphenyl)methanesulfonamido]acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-Methylphenyl)-2-[N-(2-Methoxyphenyl)methanesulfonamido]acetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE may confer unique reactivity and biological activity compared to its analogs. Bromine atoms are known to participate in halogen bonding, which can influence the compound’s interaction with biological targets.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c1-23-15-6-4-3-5-14(15)19(24(2,21)22)11-16(20)18-13-9-7-12(17)8-10-13/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDKFZVVCWISIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.